PD0176078

概要

説明

PD176078は、ファイザー社によって開発された低分子化合物ですこの化合物は、特に痛みを含む神経系疾患の治療における潜在的な治療用途について主に調査されてきました .

準備方法

合成経路および反応条件

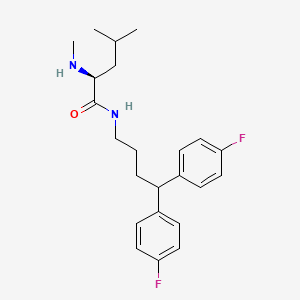

PD176078の合成は、コア構造の調製から始まるいくつかのステップを含みます。主要な中間体は、(2S)-N-[4,4-ビス(4-フルオロフェニル)ブチル]-4-メチル-2-(メチルアミノ)ペンタンアミドです。合成経路には、一般的に以下のステップが含まれます。

コア構造の形成: コア構造は、適切な出発物質のカップリングを含む一連の反応によって合成されます。

官能基の修飾: 目的の化学的性質を実現するために、さまざまな官能基が導入または修飾されます。

工業生産方法

PD176078の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化します。 連続フロー化学や自動合成などの技術は、効率とスケーラビリティを向上させるために採用される場合があります.

化学反応の分析

反応の種類

PD176078は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は酸化反応を起こし、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は官能基を修飾し、化合物の化学的性質を変える可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するためのさまざまな触媒が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために最適化されます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は水酸化誘導体を生成する可能性があり、還元反応は脱酸素化化合物を生成する可能性があります .

科学研究への応用

化学: この化合物は、カルシウムチャネルの機能と調節を研究するためのツールとして使用されます。

生物学: 研究者は、PD176078を使用して、細胞プロセスとシグナル伝達経路におけるカルシウムチャネルの役割を調査しています。

医学: 主な焦点は、痛みやその他の神経系疾患の治療薬としての可能性です。

科学的研究の応用

Chemistry: The compound is used as a tool to study calcium channel function and regulation.

Biology: Researchers use PD176078 to investigate the role of calcium channels in cellular processes and signaling pathways.

Medicine: The primary focus is on its potential as a therapeutic agent for treating pain and other nervous system disorders.

Industry: PD176078 may have applications in the development of new pharmaceuticals and as a research tool in drug discovery

作用機序

PD176078は、電位依存性カルシウムチャネル、特にN型カルシウムチャネルを阻害することで効果を発揮します。これらのチャネルは、細胞へのカルシウム流入を調節する上で重要な役割を果たし、神経伝達物質の放出や筋肉の収縮などのさまざまな細胞機能に不可欠です。 これらのチャネルを阻害することにより、PD176078はカルシウム流入を減らし、それにより細胞活性を調節し、痛みなどの状態に治療上の利点をもたらします .

類似の化合物との比較

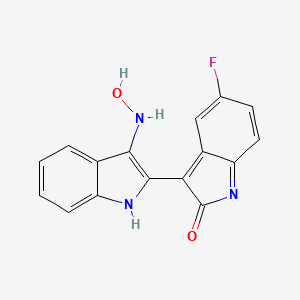

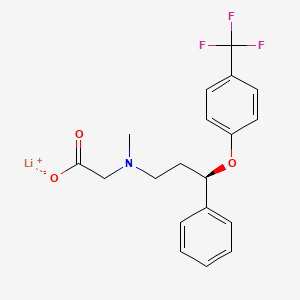

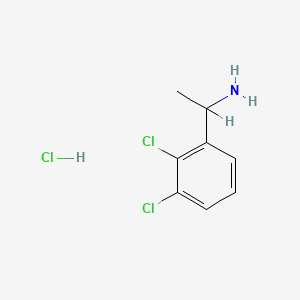

PD176078は、N型カルシウムチャネルに対する特異性で独自です。類似の化合物には以下が含まれます。

ガロパミル: 抗不整脈作用と血管拡張作用を持つフェニルアルキルアミン系カルシウム拮抗薬。

イガニジピン: 降圧作用を持つ水溶性カルシウム拮抗薬。

これらの化合物と比較して、PD176078のN型カルシウムチャネルに対する特異性は、神経系疾患の研究と治療に特に価値があります .

類似化合物との比較

PD176078 is unique in its specificity for N-type calcium channels. Similar compounds include:

Gallopamil: A phenylalkylamine calcium antagonist with antiarrhythmic and vasodilator properties.

Iganidipine: A water-soluble calcium antagonist with antihypertensive activity.

Oxatomide: A dual H1 histamine receptor and P2X7 receptor antagonist with antihistamine and antiallergic activity.

Compared to these compounds, PD176078’s specificity for N-type calcium channels makes it particularly valuable for studying and potentially treating nervous system disorders .

特性

IUPAC Name |

(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJKMAIASNMXFI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

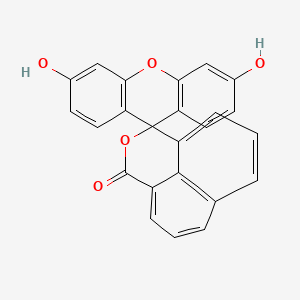

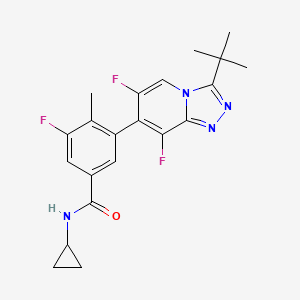

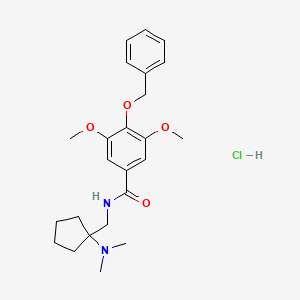

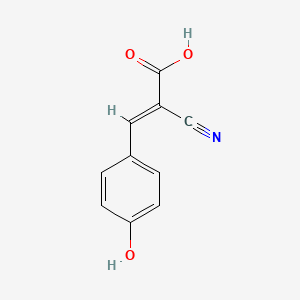

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662633.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B1662635.png)

![5-[3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide](/img/structure/B1662640.png)

![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)